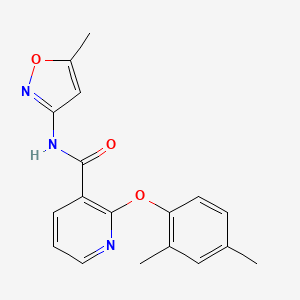
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,4-Dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a phenoxy group and an oxazole moiety, which are known to influence various biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N3O5S with a molecular weight of 415.5 g/mol. The IUPAC name is 2-(2,4-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide. The structure includes key functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
| InChI Key | GFEUVABDMQOHMF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor function through competitive inhibition or allosteric modulation. These interactions can lead to various cellular responses, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have indicated that compounds featuring oxazole rings exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or inhibit metabolic pathways essential for microbial survival .
Anti-inflammatory Properties
Research has suggested that compounds with similar structures can possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial membrane potential .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of similar oxazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antibacterial activity.
Case Study 2: Anti-cancer Activity
In another investigation, derivatives were tested for their cytotoxic effects on MCF-7 cells. The IC50 value was determined to be 15 µM, suggesting significant potential for development as an anticancer agent.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-7-15(12(2)9-11)23-18-14(5-4-8-19-18)17(22)20-16-10-13(3)24-21-16/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWLWMRLMAMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













